![molecular formula C26H27N3O3S2 B2446254 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide CAS No. 941878-78-0](/img/structure/B2446254.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide, also known as DM-PIT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized in various ways and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
A study discusses the synthesis of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety. These compounds, including variants similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide, show promising anticancer activity against colon and hepatocellular carcinoma cell lines. Molecular docking studies suggest binding with the epidermal growth factor receptor tyrosine kinase (EGFR TK), indicating potential in cancer treatment research (Abouzied et al., 2022).
Antimicrobial Evaluation of Pyridine Derivatives
Another study synthesized new pyridine derivatives, including structures similar to the subject compound. These compounds were evaluated for their antimicrobial and antifungal activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Othman, 2013).
Biological Evaluation of Thiazolidinone Derivatives
Research on thiazolidinone derivatives that incorporate pyridin-2-yl-piperazine, similar in structure to the compound , revealed significant antimicrobial activity against various bacteria and fungi. This emphasizes the compound's potential application in antimicrobial drug development (Patel, Kumari, & Patel, 2012).
Antimicrobial and Antitumor Activities of Thiazolidinones
A similar study on thiazolidinone derivatives with pyridin-2-yl-piperazine showed antimicrobial activity against eight bacteria and four fungi, suggesting a broad spectrum of potential antimicrobial applications (Patel, Patel, Kumari, & Patel, 2012).
Tautomerism and Divalent N(I) Character Study
A quantum chemical analysis of compounds including N-(Pyridin-2-yl)thiazol-2-amine, structurally related to the subject compound, revealed competitive isomeric structures and divalent N(I) character. This study provides insights into the electronic structure and tautomeric behavior, important for understanding the reactivity and potential applications in medicinal chemistry (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis of Novel Thiazole Derivatives for Neurodegenerative Diseases
Research on N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, structurally similar to the compound , investigated their potential as multifunctional agents for treating neurodegenerative diseases. This study explores the inhibitory activity against human enzymes and antioxidant properties, indicating potential therapeutic applications (Makhaeva et al., 2017).
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-18-8-10-22(11-9-18)34(31,32)13-5-7-25(30)29(17-21-6-4-12-27-16-21)26-28-23-14-19(2)20(3)15-24(23)33-26/h4,6,8-12,14-16H,5,7,13,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDBYAEIJDXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)
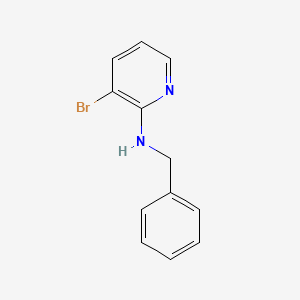

![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)

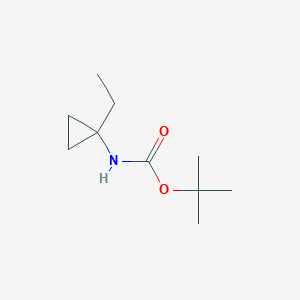


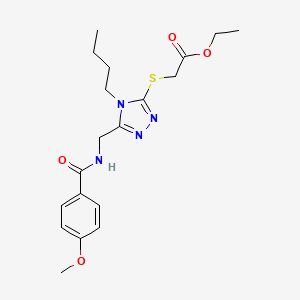
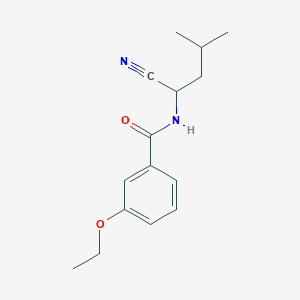
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2446190.png)
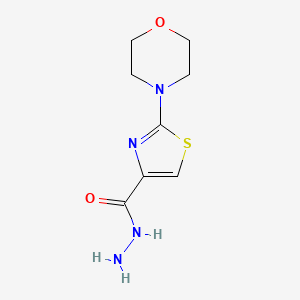
![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)
![6-Methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2446194.png)